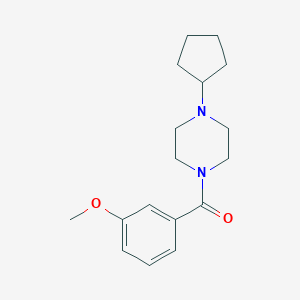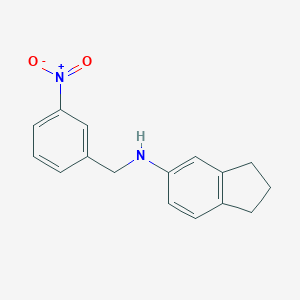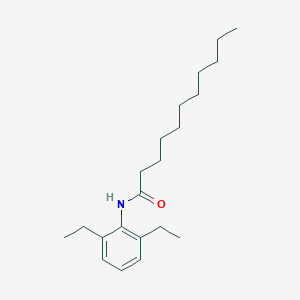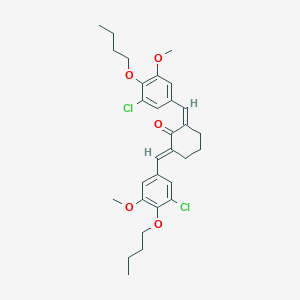![molecular formula C23H23NO3 B445037 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the indenyl intermediate with furan-2-carboxylic acid under suitable conditions.
Amidation Reaction: The final step is the formation of the amide bond by reacting the furan-2-carboxylic acid derivative with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: This compound shares a similar indenyl and furan structure but lacks the amide group.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine: This compound features a piperidine ring instead of the furan ring.
Uniqueness
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C23H23NO3 |
|---|---|
Molekulargewicht |
361.4g/mol |
IUPAC-Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23NO3/c1-15-5-3-6-16(2)22(15)24-23(25)21-12-11-20(27-21)14-26-19-10-9-17-7-4-8-18(17)13-19/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
HJHXBKWXWTXNLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B444959.png)
![Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B444964.png)
![Cyclohexyl 4-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B444966.png)
![4-Tert-butylcyclohexyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B444967.png)
![Methyl 3-cyano-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)isonicotinate](/img/structure/B444968.png)

METHANONE](/img/structure/B444970.png)
![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B444976.png)

